molecular formula C9H19NO3 B116039 tert-Butyl (4-hydroxybutan-2-yl)carbamate CAS No. 146514-31-0

tert-Butyl (4-hydroxybutan-2-yl)carbamate

Cat. No.: B116039
CAS No.: 146514-31-0
M. Wt: 189.25 g/mol
InChI Key: JSZOAOLSEKSNTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-hydroxybutan-2-yl)carbamate can be achieved through several methods. One common approach involves the reaction of ®-3-aminobutan-1-ol with di-tert-butyl dicarbonate in the presence of a base such as triethylamine . The reaction is typically carried out in a solvent like dichloromethane at room temperature for several hours .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4-hydroxybutan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl (4-hydroxybutan-2-yl)carbamate is used as a protecting group in organic synthesis, particularly for amines . It helps in preventing unwanted reactions during multi-step synthesis processes.

Biology and Medicine: In biological research, this compound is used in the synthesis of bioactive molecules and pharmaceutical intermediates . It has applications in the development of enzyme inhibitors and receptor modulators .

Industry: In the industrial sector, this compound is used in the production of polymers and resins . It also finds applications in the agrochemical industry as a precursor for various active ingredients .

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: tert-Butyl (4-hydroxybutan-2-yl)carbamate is unique due to its specific hydroxybutyl structure, which provides distinct reactivity and stability compared to other carbamates. Its ability to form stable protecting groups makes it particularly valuable in organic synthesis .

Properties

IUPAC Name

tert-butyl N-(4-hydroxybutan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-7(5-6-11)10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZOAOLSEKSNTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70338004
Record name tert-Butyl (4-hydroxybutan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146514-31-0
Record name tert-Butyl (4-hydroxybutan-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (4-hydroxybutan-2-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (4-hydroxybutan-2-yl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl (4-hydroxybutan-2-yl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl (4-hydroxybutan-2-yl)carbamate
Reactant of Route 5
tert-Butyl (4-hydroxybutan-2-yl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl (4-hydroxybutan-2-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.